2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a bromopyridine moiety and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 5-bromopyridine-2-carboxylic acid with appropriate triazole precursors under controlled conditions. One common method involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a widely used click chemistry technique .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the triazole ring .
Scientific Research Applications
2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the preparation of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzyme active sites, while the triazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-Bromopyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid include:
- 2-(5-Bromopyridin-2-yl)acetonitrile
- (5-Bromopyridin-2-yl)methanol
- 5-Bromo-2-hydroxymethylpyridine
Uniqueness
The uniqueness of this compound lies in its combination of a bromopyridine moiety and a triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7BrN4O2 |
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Molecular Weight |
283.08 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7BrN4O2/c1-5-8(9(15)16)13-14(12-5)7-3-2-6(10)4-11-7/h2-4H,1H3,(H,15,16) |
InChI Key |
ZPNPJPCXIICDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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